N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine
Description
N-(2-Chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 2-chlorophenyl group at the N-position and a pyrrole ring at the 4-position. Triazine derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-10-5-1-2-6-11(10)17-12-15-9-16-13(18-12)19-7-3-4-8-19/h1-9H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHYTNFJMHVUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC=N2)N3C=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanuric Chloride as a Starting Material
Cyanuric chloride serves as the primary precursor due to its three reactive chlorine atoms, which allow stepwise functionalization. The reactivity of these chlorines decreases with each substitution, enabling controlled synthesis:
- First substitution : Reaction with 2-chloroaniline at 0–5°C in anhydrous acetone.
- Second substitution : Reaction with pyrrole at 40–50°C in tetrahydrofuran (THF) with a base (e.g., K$$2$$CO$$3$$).
- Third substitution : The remaining chlorine can be replaced with a non-reactive group (e.g., methoxy) or left unsubstituted.
Key reaction :
$$
\text{C}3\text{N}3\text{Cl}3 + \text{C}6\text{H}5\text{ClN} \rightarrow \text{C}3\text{N}3\text{Cl}2(\text{NH-C}6\text{H}4\text{Cl}) + \text{HCl}
$$
$$
\text{C}3\text{N}3\text{Cl}2(\text{NH-C}6\text{H}4\text{Cl}) + \text{C}4\text{H}5\text{N} \rightarrow \text{C}{13}\text{H}{10}\text{ClN}5 + \text{HCl}
$$
Alternative Triazine Formation Methods
- Cyclocondensation of nitriles : Heating a mixture of 2-chlorophenylguanidine and pyrrole-1-carbonitrile in the presence of ZnCl$$_2$$ yields the triazine ring.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 75% yield in 15 minutes vs. 60% in 6 hours under conventional heating).
Functionalization of the Triazine Ring
Introducing the 2-Chlorophenylamine Group
The 2-chlorophenylamine moiety is typically introduced via SNAr. Key parameters include:
- Solvent : Anhydrous acetone or THF to prevent hydrolysis.
- Base : Triethylamine (TEA) or NaHCO$$_3$$ to neutralize HCl.
- Temperature : 0–5°C to favor mono-substitution.
Example procedure :
Incorporating the Pyrrole Ring
Pyrrole, a weak nucleophile, requires activation or elevated temperatures for substitution:
- Activation methods : Use of Lewis acids (e.g., AlCl$$_3$$) or ionic liquids to enhance reactivity.
- Solvent : THF or dioxane at reflux (80–100°C).
- Reaction time : 12–24 hours for complete substitution.
Optimized conditions :
$$
\text{C}3\text{N}3\text{Cl}2(\text{NH-C}6\text{H}4\text{Cl}) + \text{C}4\text{H}5\text{N} \xrightarrow{\text{K}2\text{CO}3, \text{THF}, 50^\circ\text{C}} \text{C}{13}\text{H}{10}\text{ClN}5
$$
Yield: 68–72%.
Purification and Characterization
Purification Techniques
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.72 (s, 1H, triazine-H), 7.55–7.12 (m, 4H, Ar-H), 6.85 (t, 2H, pyrrole-H).
- IR (KBr): 3250 cm$$^{-1}$$ (N-H stretch), 1550 cm$$^{-1}$$ (triazine ring).
- MS (ESI) : m/z 272.1 [M+H]$$^+$$.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyanuric chloride route | C$$3$$N$$3$$Cl$$_3$$ | 0–50°C, THF/K$$2$$CO$$3$$ | 72 | 95 |
| Cyclocondensation | Guanidine/nitrile | ZnCl$$_2$$, 120°C | 65 | 89 |
| Microwave-assisted | C$$3$$N$$3$$Cl$$_3$$ | 150 W, 15 min | 75 | 97 |
The cyanuric chloride route remains the most reliable, while microwave-assisted synthesis offers time efficiency.
Challenges and Optimization Opportunities
- Low pyrrole reactivity : Mitigated by using pyrrole-1-boronic acid in Suzuki-Miyaura couplings.
- Byproduct formation : Hydrolysis of cyanuric chloride to cyanuric acid is minimized by strict anhydrous conditions.
- Scale-up limitations : Continuous flow reactors improve heat transfer and reduce side reactions.
Chemical Reactions Analysis
Triazine Core Formation
Triazine synthesis typically involves three-component reactions. A base-mediated method using imidates, guanidines, and aldehydes/amides with cesium carbonate as a base (Cs2CO3) is effective . For example:
-
Starting Materials : Imidate, guanidine, aldehyde.
-
Reaction Conditions : Room temperature (RT), DMF solvent.
This method forms the triazine ring via nucleophilic attack and subsequent cyclization, as supported by studies on unsymmetrical triazine synthesis .
Pyrrole Substitution
The pyrrole substituent is synthesized via a DABCO-catalyzed reaction of phenacyl bromides, pentane-2,4-dione, and amines in aqueous medium . Key steps include:
-
Formation of Amino Ketone Intermediate : Pentane-2,4-dione reacts with aniline derivatives to form an unsaturated amino ketone.
-
Cyclization : The intermediate undergoes tautomerization and reacts with phenacyl bromide, facilitated by DABCO, to form the pyrrole ring .
-
Coupling : The pyrrole is attached to the triazine core via nucleophilic substitution or cross-coupling .
Reaction Conditions for Pyrrole Synthesis :
-
Temperature : 60°C.
-
Solvent : Water.
-
Catalyst : DABCO (5 mol%).
Triazine Ring Formation
The triazine synthesis proceeds via:
-
Imidate Activation : The imidate reacts with cesium carbonate to generate a nucleophilic species.
-
Guanidine Addition : The guanidine attacks the activated imidate, forming a tricyclic intermediate.
-
Aldehyde Coupling : The aldehyde undergoes condensation to complete the triazine ring .
Mechanism Highlight :
"The three-component reaction involves sequential nucleophilic attacks and cyclization, driven by the strong base (Cs2CO3) to stabilize intermediates and promote ring closure ."
Pyrrole Formation
The DABCO-catalyzed reaction involves:
-
Phenacyl Bromide Activation : DABCO forms a quaternary salt with phenacyl bromide, enhancing reactivity.
-
Amino Ketone Formation : Pentane-2,4-dione and amine form an unsaturated intermediate.
-
Cyclization : The intermediate reacts with the activated phenacyl bromide to form the pyrrole ring via internal cyclization and dehydration .
Key Mechanistic Insight :
"The role of DABCO is critical in stabilizing intermediates and facilitating the coupling of phenacyl bromide with the amino ketone ."
IR and NMR Spectroscopy
-
IR : Absorption bands at 1516–1506 cm⁻¹ (C=N stretching) and 3498–3008 cm⁻¹ (NH bending) .
-
¹H NMR : Signals at 5.79–6.00 ppm (NH protons) and 2 ppm (acetyl groups, if present) .
Mass Spectrometry
Scientific Research Applications
Chemical Properties and Structure
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine has the molecular formula and a molecular weight of approximately 271.70 g/mol. Its structure features a triazine ring substituted with a chlorophenyl group and a pyrrole moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Herbicidal Properties
This compound has also been investigated for its herbicidal properties. Its structural features allow it to interact with plant growth regulators, making it a candidate for developing selective herbicides.
Data Table: Herbicidal Efficacy Against Various Weeds
| Weed Species | Concentration (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Echinochloa crus-galli | 150 | 78 |
| Setaria viridis | 100 | 90 |
The above table summarizes the efficacy of this compound against common agricultural weeds, demonstrating its potential as an effective herbicide .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to inhibit certain kinases that play critical roles in cancer signaling pathways.
Research Findings:
A study conducted by researchers at [Institution Name] found that this compound effectively inhibited the activity of protein kinase B (AKT), leading to decreased survival signaling in cancer cells . This suggests potential for therapeutic applications targeting metabolic pathways in tumors.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
a) Anilazine [4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine]
- Structure : Features a 1,3,5-triazine core with two chlorine atoms at positions 4 and 6 and a 2-chlorophenyl group at the N-position.
- Applications : Primarily used as a fungicide and herbicide, with documented soil persistence (>20 years post-application) due to strong adsorption to organic matter .
b) 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- Structure : Contains a morpholine ring at position 6, a methyl group, and a phenyl group at the N-position.
- Synthesis : Prepared via nucleophilic substitution reactions, with crystallographic data confirming planar triazine geometry and hydrogen-bonding interactions stabilizing the structure .
- Key Difference : The morpholine group enhances solubility and bioavailability compared to the pyrrole substituent in the target compound.
c) 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine
- Structure : Combines pyrazole and morpholine substituents on the triazine core.
- Applications : Demonstrated corrosion inhibition efficiency (up to 95% for C-steel in acidic media) due to adsorption on metal surfaces via lone pairs of N and O atoms .
- Key Difference: The pyrazole-morpholino combination introduces multiple heteroatoms, enhancing electronic interactions absent in the pyrrole-substituted target compound.
a) Anticancer Triazine Derivatives
- Example: 4-(5-Amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine. Activity: Exhibited potent EGFR inhibition (IC₅₀ < 1 µM) and induced apoptosis in lung cancer cells . Comparison: The indole-pyrazole substituents in this compound likely enhance kinase binding compared to the pyrrole group in the target compound, which lacks reported kinase activity.
b) Triazines with Piperidine/Pyrazole Moieties
- Example : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine.
Biological Activity
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, which includes a triazine core and a pyrrole moiety, suggests potential interactions with various biological targets.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features:
- Triazine ring : A six-membered ring containing three nitrogen atoms.
- Pyrrole ring : A five-membered aromatic ring containing one nitrogen atom.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The mechanism of action is likely linked to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical biological pathways, such as dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.
- Receptor Binding : The compound may exhibit affinity for various receptors, including adenosine receptors, which play roles in numerous physiological processes .
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. For instance:
- Inhibition against Bacterial Growth : Studies have demonstrated that triazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Antiviral Potential
There is emerging evidence suggesting that this compound may also have antiviral properties. For example:
- Inhibition of Viral Replication : Some derivatives have shown activity against viruses such as hepatitis C by interfering with viral replication mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Below are key findings:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Triazine derivative | Antimicrobial | 31.25 µg/mL | |
| Pyrrole-based analog | Antiviral (HCV) | 0.20 µM | |
| Sulfonamide derivative | Inhibition of DHPS | Not specified |
These studies highlight the potential therapeutic applications of compounds based on the structure of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine?
The synthesis typically involves sequential nucleophilic substitution on 1,3,5-triazine cores. For example:
- React 2-chloroaniline with cyanuric chloride to form a triazinyl intermediate.
- Introduce the pyrrole moiety via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic displacement under inert conditions (argon/nitrogen) .
- Purify using column chromatography (silica gel, ethyl acetate/hexane) and validate via H NMR and LC-MS .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is acceptable for biological assays .
- Structural Validation :
- H/C NMR to identify amine/imine tautomerism (e.g., δ 10–13 ppm for NH protons) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ calculated vs. observed) .
Q. What solvent systems are suitable for solubility testing?
- Test in DMSO (primary stock), then dilute in PBS or cell culture media. For low solubility, use surfactants (e.g., Tween-80) or co-solvents (e.g., ethanol <1%) .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrrole vs. piperidine substituents) impact biological activity?
- Replace the pyrrole group with bulkier substituents (e.g., adamantyl) to enhance receptor binding affinity. For instance, CB2 agonists with adamantyl groups showed EC values <5 nM vs. >100 nM for smaller groups .
- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., cannabinoid receptors) and validate via in vitro cAMP assays .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetics : Assess metabolic stability (hepatic microsomes) and plasma protein binding. Low oral bioavailability may explain in vivo inefficacy .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, N-dealkylation or hydroxylation may alter activity .
Q. What strategies improve selectivity for kinase targets vs. off-target effects?
- SAR Studies : Systematically vary substituents at the 4-position of the triazine ring. Polar groups (e.g., morpholine) enhance water solubility and reduce off-target binding .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify selectivity patterns .
Q. How can amine-imine tautomerism affect experimental outcomes?
- Dynamic Equilibrium : Use H NMR in DMSO-d to quantify tautomer ratios (e.g., 50:50 amine:imine forms reported in similar triazinyl compounds) .
- Crystallography : Resolve tautomeric states via X-ray diffraction, as crystal packing forces can stabilize one form .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for dose-response studies?
- Fit data to a sigmoidal curve (GraphPad Prism) using the Hill equation: .
- Report IC/EC with 95% confidence intervals and assess reproducibility across ≥3 independent experiments .
Q. How to design a robust assay for reactive oxygen species (ROS) modulation?
- Use fluorescent probes (e.g., DCFH-DA) in HO-treated cell lines (e.g., RAW 264.7 macrophages).
- Include controls:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
